N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-14-6-4-12(5-7-14)10-17(22)20-15-3-1-2-13(11-15)16-8-9-19-21-16/h1-9,11H,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWERWFXDGBGNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211309 | |
| Record name | 4-Fluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206992-21-3 | |
| Record name | 4-Fluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206992-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A common method involves reacting 3-aminophenylboronic acid with 1,3-diketones in the presence of hydrazine hydrate. For example:
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling between 3-bromoaniline and pyrazole-3-boronic ester under Pd(PPh₃)₄ catalysis provides direct access to the fragment:
3-Bromoaniline + Pyrazole-3-boronic ester → 3-(1H-Pyrazol-3-yl)aniline
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h.
Yield: 82%.
Synthesis of 2-(4-Fluorophenyl)acetyl Chloride
The acylating agent is prepared by treating 2-(4-fluorophenyl)acetic acid with thionyl chloride:
2-(4-Fluorophenyl)acetic acid + SOCl₂ → 2-(4-Fluorophenyl)acetyl chloride
Conditions: Reflux, 4 h, anhydrous DCM.
Yield: >95%.
Amide Bond Formation
Schotten-Baumann Reaction
The aniline and acyl chloride are coupled under basic aqueous conditions:
3-(1H-Pyrazol-3-yl)aniline + 2-(4-Fluorophenyl)acetyl chloride → Target compound
Conditions: NaOH (1.5 eq), H₂O/THF (1:1), 0°C → RT, 2 h.
Yield: 68%.
EDCI-Mediated Coupling
Carbodiimide chemistry enhances yield for sterically hindered substrates:
3-(1H-Pyrazol-3-yl)aniline + 2-(4-Fluorophenyl)acetic acid → Target compound
Conditions: EDCI (1.3 eq), HOBt (1 eq), DIPEA (3 eq), DMF, 24 h.
Yield: 85%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Silica gel chromatography (EtOAc/hexane) remains standard, but preparative HPLC (C18, MeCN/H₂O) resolves diastereomers.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Schotten-Baumann | 68 | 95 | 2 |
| EDCI-mediated | 85 | 99 | 24 |
| Suzuki coupling | 82 | 98 | 12 |
Industrial-Scale Considerations
- EDCI-mediated coupling is preferred for scalability despite longer reaction times.
- Pd catalyst recycling reduces costs in Suzuki reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
- Recent studies have indicated that N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of breast cancer cells by targeting estrogen receptors (ERα), with a binding affinity reported at and a Ki value of . This suggests a mechanism that could be leveraged for therapeutic interventions in hormone-dependent cancers.
Molecular Docking Studies
- Molecular docking studies have been employed to predict the interaction of this compound with various biological targets, highlighting its potential as a lead compound for drug development. The results suggest that it may effectively bind to active sites of enzymes or receptors involved in cancer progression, thus warranting further investigation through in vivo studies .
Biological Mechanisms
Mechanism of Action
- The anticancer effects are hypothesized to arise from the compound's ability to modulate signaling pathways associated with cell growth and apoptosis. Specifically, it may influence pathways such as MAPK and PI3K/Akt, which are critical in cancer cell survival and proliferation.
Inhibition Studies
- Additional research has focused on the compound's role in inhibiting specific kinases involved in tumor growth. For instance, it has been shown to affect the phosphorylation states of proteins that regulate cell cycle progression, thereby inducing cell cycle arrest in cancer cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as cyclooxygenase (COX) in inflammatory pathways or specific receptors in cancer cells.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Physicochemical and Crystallographic Properties
- Hydrogen Bonding and Crystal Packing: The target compound’s pyrazole ring provides hydrogen-bonding donors (N–H) and acceptors (N), facilitating intermolecular interactions. In contrast, the dihydro-pyrazolyl analog (Table 1, Row 4) forms R²²(10) hydrogen-bonded dimers in its crystal structure, enhancing thermal stability .
- Solubility: The dimethylamino group in introduces basicity, enhancing solubility in acidic environments—a property absent in the target compound.
Biological Activity
N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in recent years for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 272.28 g/mol
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound exhibits significant activity against a range of pathogens.
Minimum Inhibitory Concentration (MIC)
A study highlighted that certain pyrazole derivatives showed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial properties .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Pyrazole derivatives have been shown to inhibit cancer cell proliferation effectively.
Case Studies
- In vitro Studies : A series of pyrazole derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The presence of electron-donating groups on the phenyl ring was crucial for enhancing anticancer activity .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Other Biological Activities
In addition to antimicrobial and anticancer properties, this compound has shown promise in other areas:
- Antioxidant Activity : The compound exhibited notable antioxidant effects in vitro, which may contribute to its overall therapeutic profile .
- Anti-inflammatory Effects : Preliminary studies suggest that it may also play a role in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(4-fluorophenyl)acetamide?
Answer:
A robust synthetic route involves coupling a pyrazole-containing aniline derivative with 2-(4-fluorophenyl)acetic acid via carbodiimide-mediated amidation (e.g., EDC/HCl). Key steps include:
- Regioselective pyrazole synthesis : Use 3,4-dihydro-2H-pyran (THP) as a protecting group to isolate regioisomers, as demonstrated in analogous pyrazole-acetamide syntheses .
- Purification : Flash chromatography (CH₂Cl₂/MeOH/NH₃) followed by trituration with n-hexane improves purity .
- Yield optimization : Control reaction temperature (e.g., 273 K for carbodiimide activation) and stoichiometric ratios to minimize byproducts .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Answer:
Combine orthogonal analytical techniques:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles, torsion angles, and hydrogen-bonding patterns (e.g., R₂²(10) dimer motifs observed in analogous acetamides) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., fluorophenyl protons at δ 7.1–7.3 ppm).
- HRMS : Verify molecular formula (e.g., C₁₈H₁₅FN₃O for this compound).
- Thermal analysis : Monitor decomposition points (e.g., 473–475 K for related analogs) .
Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?
Answer:
Address discrepancies through:
- Molecular dynamics (MD) simulations : Extend docking (e.g., AutoDock Vina) with 100-ns MD runs to assess protein-ligand stability in explicit solvent .
- Free energy calculations : Apply MM-GBSA to quantify binding affinities, accounting for entropy/enthalpy trade-offs missed in static docking .
- Orthogonal assays : Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic parameters (kₐₙ, kₒff) .
Advanced: What strategies are effective for elucidating the pharmacological mechanism of this compound?
Answer:
- Target identification :
- Phage display libraries : Screen for binding partners (e.g., kinases, GPCRs) .
- CRISPR-Cas9 knockouts : Validate target relevance in cellular models (e.g., apoptosis assays).
- Pathway analysis : Use transcriptomics (RNA-seq) to map downstream gene regulation (e.g., p53 or MAPK pathways) .
- Structural analogs : Compare with CID-49671233 (PubChem), a pyridazine-acetamide with confirmed kinase inhibition .
Basic: What computational tools are suitable for modeling the compound’s interactions with biological targets?
Answer:
- Docking : AutoDock Vina or Glide for preliminary binding pose prediction (e.g., pyrazole ring π-π stacking with kinase hinge regions) .
- Pharmacophore modeling : Use Schrödinger’s Phase to align key features (fluorophenyl hydrophobic groups, amide H-bond donors) .
- QSAR : Train models with RDKit descriptors and bioactivity data from PubChem analogs (e.g., CID-24791139) .
Advanced: How can researchers address stability issues in aqueous formulations of this compound?
Answer:
- Degradation profiling : Use LC-MS to identify hydrolysis products (e.g., cleavage at the acetamide bond under acidic conditions) .
- Excipient screening : Test cyclodextrins or PEGylation to enhance solubility and reduce aggregation .
- Solid-state stability : Characterize polymorphs via PXRD; amorphous dispersions may improve shelf-life .
Basic: What in vitro models are appropriate for initial toxicity screening?
Answer:
- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays .
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .
- Cytotoxicity : Screen against HEK293 and primary fibroblasts (IC₅₀ thresholds <10 µM) .
Advanced: How can hydrogen-bonding patterns in the crystal structure inform drug design?
Answer:
- Graph-set analysis : Identify motifs like N–H···O (dimer R₂²(10)) to predict solubility and co-crystal formation .
- Bioisosteric replacement : Substitute fluorophenyl with trifluoromethoxy groups (as in CID-24791139) to enhance H-bonding without steric clashes .
Advanced: What statistical methods are recommended for analyzing dose-response data with high variability?
Answer:
- Nonlinear regression : Fit data to Hill equation (variable slope) using GraphPad Prism .
- Bootstrap resampling : Estimate 95% confidence intervals for EC₅₀ values .
- ANOVA with post-hoc tests : Compare treatments across multiple concentrations (e.g., Tukey’s HSD) .
Basic: How should researchers handle regioisomeric impurities during synthesis?
Answer:
- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) for baseline resolution .
- Crystallization : Exploit differential solubility of regioisomers in EtOAc/n-hexane .
- Monitoring : Track reaction progress via TLC (Rf 0.31 in CH₂Cl₂/MeOH 9:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
